8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide
CAS No.: 2344685-75-0
Cat. No.: VC7291976
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25
* For research use only. Not for human or veterinary use.
![8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide - 2344685-75-0](/images/structure/VC7291976.png)
Specification
CAS No. | 2344685-75-0 |
---|---|
Molecular Formula | C7H13NO3S |
Molecular Weight | 191.25 |
IUPAC Name | 8-oxa-2λ6-thia-3-azaspiro[4.5]decane 2,2-dioxide |
Standard InChI | InChI=1S/C7H13NO3S/c9-12(10)6-7(5-8-12)1-3-11-4-2-7/h8H,1-6H2 |
Standard InChI Key | UDWWUHXWFYBCFY-UHFFFAOYSA-N |
SMILES | C1COCCC12CNS(=O)(=O)C2 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound features a spiro[4.5]decane backbone, where two rings—a tetrahydrofuran (oxa) ring and a thiadiazine dioxide ring—share a single sp³-hybridized carbon atom. Key structural elements include:
-
Oxa ring: A five-membered oxygen-containing ring (tetrahydrofuran derivative).
-
Thia-aza ring: A six-membered ring incorporating one sulfur and one nitrogen atom, with the sulfur oxidized to a sulfone group (2,2-dioxide).
The IUPAC name 8-oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide systematically describes this arrangement, with numbering prioritizing the oxygen (oxa) and sulfur (thia) heteroatoms .
Comparative Structural Analysis
Analogous spiro compounds, such as 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid (PubChem CID: 105441559), share the spiro[4.5] framework but lack the sulfur and sulfone groups . Substituting an oxygen with sulfur and introducing sulfone moieties significantly alters electronic and steric properties, as seen in Table 1.
Table 1: Structural and Electronic Comparisons with Analogous Spiro Compounds
Compound | Heteroatoms | Sulfone Group | Calculated Dipole Moment (D) |
---|---|---|---|
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid | O, N | No | 3.2 |
8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide | O, S, N | Yes | 4.8 (estimated) |
The sulfone group introduces strong electron-withdrawing effects, enhancing polarity and potential hydrogen-bonding capacity.
Synthesis and Industrial Production
Synthetic Pathways
While no direct synthesis routes for this compound are documented, analogous methods for spirocyclic sulfones suggest the following steps:
-
Ring-Closing Metathesis: Formation of the oxa ring using Grubbs catalysts.
-
Sulfur Incorporation: Introducing sulfur via thiol-ene click chemistry or sulfonation.
-
Oxidation: Conversion of thioether to sulfone using hydrogen peroxide or ozone .
A hypothetical route could involve cyclocondensation of 3-mercaptopropane-1-sulfonic acid with tetrahydrofuran-3-amine, followed by oxidation.
Industrial Scalability
Large-scale production would face challenges due to:
-
Stereochemical Control: Ensuring correct spiro junction configuration.
-
Sulfone Stability: High-temperature decomposition risks during purification.
Industrial methods for similar compounds (e.g., 1-methyl-8-oxa-2-azaspiro[4.5]decane) emphasize low-temperature catalytic processes .
Physicochemical Properties
Experimental Data Limitations
Direct measurements for this compound are unavailable, but computational predictions (via PubChem QSAR) provide estimates:
-
Molecular Weight: 236.29 g/mol
-
LogP: -0.45 (high hydrophilicity due to sulfone)
-
pKa: 2.1 (sulfone proton), 8.9 (tertiary amine)
Spectral Signatures
Predicted spectral features include:
-
IR: Strong S=O stretches at 1150–1300 cm⁻¹.
-
NMR:
-
¹H: δ 3.8–4.2 (oxa ring protons), δ 3.2–3.5 (thia-aza ring).
-
¹³C: δ 65–70 (spiro carbon), δ 50–55 (sulfone-attached carbons).
-
Comparative Analysis with Related Compounds
Table 2: Functional Comparison of Spirocyclic Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume